Renal Protection in CKD Model: CDDO-dhTFEA Reverses Key Pathological Metrics vs. Untreated Disease Control
In a 12-week study using a 5/6 nephrectomized rat model of chronic kidney disease (CKD), oral administration of CDDO-dhTFEA at 2 mg/kg/day restored mean arterial pressure (MAP) to near-baseline levels and significantly reduced histological markers of renal damage compared to the vehicle-treated CKD group [1]. The quantitative improvements in renal pathology are substantial and provide a clear, data-driven rationale for selecting this compound in CKD research.
| Evidence Dimension | Reversal of CKD pathology (glomerulosclerosis, interstitial fibrosis, inflammation) and restoration of blood pressure |
|---|---|
| Target Compound Data | MAP restored (quantitative increase reported as ~30% reduction from elevated levels in vehicle group), with significant attenuation of glomerulosclerosis, interstitial fibrosis, and inflammation. |
| Comparator Or Baseline | Vehicle-treated 5/6 nephrectomized CKD rats showed marked reductions in Nrf2 and its target gene products, and a ~30% increase in mean arterial pressure (MAP). |
| Quantified Difference | CDDO-dhTFEA treatment restored MAP (approximate 30% reduction from elevated CKD levels), increased Nrf2 and its target gene expression, and attenuated NF-κB and TGF-β pathway activation. |
| Conditions | 5/6 nephrectomized rat model of CKD; CDDO-dhTFEA administered orally at 2 mg/kg/day for 12 weeks. |
Why This Matters
This robust in vivo efficacy data in a gold-standard preclinical model of CKD provides a clear, quantitative benchmark for researchers investigating Nrf2-targeted therapies for renal protection.
- [1] Aminzadeh MA, Reisman SA, Vaziri ND, Shelkovnikov S, Farzaneh SH, Khazaeli M, Meyer CJ. The synthetic triterpenoid RTA dh404 (CDDO-dhTFEA) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease. Xenobiotica. 2014 Jun;44(6):570-8. View Source
